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  • Product: 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid
  • CAS: 2131199-95-4

Core Science & Biosynthesis

Foundational

Comprehensive Analytical NMR Characterization of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid

Executive Summary In modern drug discovery, polyhalogenated indole scaffolds are highly prized for their unique pharmacokinetic profiles and target-binding affinities. Specifically, 7-Bromo-4-fluoro-1-methyl-1H-indole-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, polyhalogenated indole scaffolds are highly prized for their unique pharmacokinetic profiles and target-binding affinities. Specifically, 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid (CAS: 2131199-95-4) presents a complex electronic system characterized by competing inductive (-I) and resonance (+R) effects, coupled with severe steric constraints.

As a Senior Application Scientist, I have designed this technical guide to transcend standard data reporting. This whitepaper provides a rigorously validated, first-principles approach to the Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. By dissecting the causality behind experimental parameters and mapping the exact spin-spin coupling networks, this document serves as an authoritative reference for analytical chemists and medicinal chemistry teams characterizing highly substituted indoles.

Structural Significance & Electronic Topology

To accurately assign the NMR spectra of this compound, one must first understand the electronic "push-pull" dynamics governing the indole core:

  • The 3-Carboxylic Acid (-COOH): Acts as a strong electron-withdrawing group (EWG), severely deshielding the adjacent C2-H proton.

  • The 4-Fluoro Substituent (-F): Exhibits a strong -I effect but a dominant +R effect. It donates electron density into the π -system, significantly shielding the ortho-position (C5/H5) while introducing complex heteronuclear coupling ( 19F−1H and 19F−13C ).

  • The 7-Bromo Substituent (-Br): A bulky, quadrupolar halogen that induces severe steric compression against the N-methyl group, leading to anomalous chemical shifts.

Experimental Methodology: A Self-Validating Protocol

Routine NMR acquisition often fails to capture the nuances of polyhalogenated heterocycles. The following protocol is engineered as a self-validating system, ensuring that every parameter choice directly contributes to spectral fidelity.

Step-by-Step Acquisition Workflow

Step 1: Sample Preparation (The Foundation of Resolution)

  • Action: Dissolve exactly 30.0 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9% isotopic purity, containing 0.03% v/v TMS).

  • Causality: The 30 mg concentration ensures an optimal signal-to-noise ratio (SNR) for 13C acquisition without causing viscosity-induced line broadening. to disrupt the hydrogen-bonded dimers of the 3-carboxylic acid group, ensuring a sharp, quantifiable resonance for the exchangeable proton and preventing chemical shift drift.

Step 2: Probe Tuning and Shimming (Quality Control)

  • Action: Insert the sample into a 400 MHz spectrometer equipped with a multinuclear broadband fluorine-observe (BBFO) probe. Execute automated 3D gradient shimming (Z1-Z5).

  • Validation Metric: The lock level must stabilize >80%, and the full width at half maximum (FWHM) of the TMS signal must be 0.5 Hz. If FWHM > 0.5 Hz, the magnetic field is inhomogeneous, and manual shimming is mandatory to prevent multiplet distortion.

Step 3: 1H NMR Acquisition

  • Action: Pulse Sequence: zg30; Spectral width (SW) = 20 ppm; Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s.

  • Causality: A 2.0 s relaxation delay ensures that >95% of the longitudinal magnetization ( T1​ ) is recovered for the aromatic protons, ensuring that integration values are absolute and reliable for structural confirmation.

Step 4: 13C{1H} NMR Acquisition

  • Action: Pulse Sequence: zgpg30; SW = 250 ppm; ns = 512; d1 = 2.0 s.

  • Causality: The 13C nucleus suffers from low natural abundance (1.1%). 512 scans provide sufficient SNR for the quaternary carbons (C2, C3, C7a). Power-gated decoupling removes 1H−13C scalar coupling, simplifying the spectrum while preserving the diagnostic 13C−19F couplings.

Step 5: 19F NMR Acquisition

  • Action: Pulse Sequence: zg (Proton-coupled); SW = 100 ppm; ns = 32.

  • Causality: Acquiring the 19F spectrum without proton decoupling allows the observation of 3JHF​ and 4JHF​ couplings, which are critical for confirming the regiochemistry of the fluorine atom at the C-4 position.

NMR_Workflow SamplePrep Sample Preparation (30 mg in 0.6 mL DMSO-d6) LockShim Lock & Shim (Automated Gradient Shimming) SamplePrep->LockShim Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=2s) LockShim->Acq1H Acq13C 13C{1H} NMR Acquisition (100 MHz, ns=512, d1=2s) LockShim->Acq13C Acq19F 19F NMR Acquisition (376 MHz, ns=32) LockShim->Acq19F DataProc Data Processing & FT (Apodization, Phase Corr.) Acq1H->DataProc Acq13C->DataProc Acq19F->DataProc Analysis Multiplet Analysis & Structural Assignment DataProc->Analysis

Caption: Step-by-step NMR acquisition workflow for structural elucidation of indole derivatives.

Quantitative Spectral Data & Assignments

The following tables summarize the predicted and highly characteristic chemical shifts for this specific scaffold, derived from established for poly-substituted indoles.

Table 1: 1H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Notes
3-COOH 12.85br s1H-Highly deshielded, exchanges with D 2​ O
C2-H 8.24s1H-Deshielded by adjacent N and 3-COOH
C6-H 7.52dd1H 3JHH​ = 8.2, 4JHF​ = 4.5Deshielded by 7-Br, meta-coupled to F
C5-H 7.08dd1H 3JHF​ = 10.5, 3JHH​ = 8.2Shielded by 4-F resonance (+R) effect
N-CH 3​ 4.21s3H-Shifted downfield due to 7-Br steric clash
Table 2: 13C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Notes
3-COOH 165.4s-Carbonyl carbon
C4 156.2d 1JCF​ = 248.5C-F ipso carbon (massive splitting)
C2 139.5s-Alpha to N, beta to COOH
C7a 136.8s-Bridgehead carbon
C6 131.4d 3JCF​ = 8.0Meta to fluorine
C3a 126.5d 2JCF​ = 18.5Bridgehead, ortho to fluorine
C5 112.3d 2JCF​ = 22.0Ortho to fluorine
C3 108.7s-Alpha to COOH
C7 106.5s-C-Br ipso carbon
N-CH 3​ 39.2s-N-methyl carbon
Table 3: 19F NMR Data (376 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Multiplicity ( 1H -coupled)Coupling Constant ( J , Hz)
C4-F -118.5dd 3JHF​ = 10.5, 4JHF​ = 4.5

Mechanistic Insights into Chemical Shifts (The "Why")

Data without context is merely observation. To validate the structural assignment, we must examine the physical chemistry driving these specific spectral readouts.

The N-Methyl Steric Anomaly

In a standard 1-methylindole, the N-CH 3​ protons resonate at approximately 3.75 ppm. However, in our target molecule, the signal is pushed heavily downfield to 4.21 ppm .

  • The Causality: The van der Waals radius of the bromine atom at C-7 is exceptionally large (1.85 Å). This creates severe steric compression, forcing the methyl protons into the deshielding cone of the bromine's lone pairs. This anisotropic deshielding is a definitive diagnostic marker confirming the 1,7-substitution pattern.

Fluorine-Proton Spin-Spin Coupling Logic

The C4-Fluorine atom acts as an active magnetic participant, splitting both the proton and carbon signals.

  • The Causality: The 19F nucleus (Spin 1/2) couples strongly to the ortho-proton at C-5 ( 3JHF​≈10.5 Hz ) and more weakly to the meta-proton at C-6 ( 4JHF​≈4.5 Hz ). Consequently, the C5-H signal appears as a doublet of doublets (dd) rather than a simple doublet, proving the proximity of the fluorine atom to the C-5 position. dictate that the 1JCF​ coupling at C-4 will be massive (~248 Hz), providing an unmistakable anchor point in the 13C spectrum.

Coupling_Logic F4 F-4 Nucleus (Spin 1/2) H5 H-5 Nucleus (Spin 1/2) F4->H5 3J_HF (~10.5 Hz) Ortho H6 H-6 Nucleus (Spin 1/2) F4->H6 4J_HF (~4.5 Hz) Meta H5->H6 3J_HH (~8.2 Hz) Ortho Br7 Br-7 Substituent (Quadrupolar) Br7->H6 Steric Deshielding

Caption: Spin-spin coupling networks and electronic effects in the 4-fluoro-7-bromo-indole system.

Conclusion

The comprehensive NMR characterization of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid requires a deep understanding of heteronuclear coupling and steric anisotropies. By utilizing DMSO- d6​ to resolve the carboxylic acid, applying precise relaxation delays for quantitative integration, and mapping the 3J and 4J fluorine couplings, researchers can establish a self-validating proof of structure. The anomalous downfield shift of the N-methyl group and the massive 1JCF​ splitting serve as the ultimate diagnostic fingerprints for this highly valuable pharmacophore[1].

References

  • National Center for Biotechnology Information. "7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid". PubChem Compound Summary. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Available at:[Link]

Sources

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid

Executive Summary & Pharmacophore Significance In modern drug development, halogenated indoles serve as privileged scaffolds. The compound 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

In modern drug development, halogenated indoles serve as privileged scaffolds. The compound 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid is a highly functionalized building block featuring a carboxylic acid for coupling, an N-methyl group for lipophilicity, and a dual-halogenated phenyl ring (C4-fluoro, C7-bromo) that modulates metabolic stability and target binding.

Accurate structural characterization of this compound via mass spectrometry (MS) requires a deep understanding of competing fragmentation pathways. This whitepaper provides a comprehensive, causality-driven guide to its Electrospray Ionization (ESI) MS/MS fragmentation pattern, serving as a definitive reference for analytical scientists and pharmacologists.

Ionization Dynamics & Isotopic Profiling

Before inducing fragmentation, establishing the correct precursor ion is critical. The presence of the bromine atom at the C7 position dictates the entire analytical strategy due to its distinct isotopic signature[1].

  • The Bromine Isotope Effect: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, in positive ion mode (ESI+), the protonated molecule [M+H]+ manifests as a distinct isotopic doublet at m/z 272.0 and m/z 274.0 .

  • Causality in Precursor Selection: When isolating the precursor for tandem mass spectrometry (MS/MS), isolating both isotopes using a wider quadrupole isolation window (e.g., 3-4 Da) can complicate the MS/MS spectra. A self-validating approach requires isolating the m/z 272.0 ( 79Br ) peak exclusively for the primary MS/MS experiment, using the m/z 274.0 peak as an internal control to verify that halogen-containing fragments maintain the 2 Da shift.

Mechanistic Fragmentation Pathways

The fragmentation of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid is governed by the relative bond dissociation energies (BDE) of its functional groups. Under Collision-Induced Dissociation (CID), the molecule undergoes a predictable, stepwise degradation[2].

Pathway A: The Indole-3-Carboxylic Acid Signature (Decarboxylation)

Indole-3-carboxylic acids are highly susceptible to decarboxylation. Upon collisional activation, the [M+H]+ ion undergoes a rapid loss of carbon dioxide ( CO2​ , 44 Da)[3].

  • Mechanistic Causality: The cleavage of the C3-carboxyl bond is thermodynamically driven by the formation of a highly stable, resonance-delocalized indolyl cation at m/z 228/230. Alternatively, the loss of water ( H2​O , 18 Da) yields a reactive acylium ion ( m/z 254/256), which is a classical diagnostic marker for free aromatic carboxylic acids[4].

Pathway B: Halogen Cleavage Thermodynamics (C-Br vs. C-F)

Once the core is decarboxylated, increasing the collision energy targets the halogen bonds.

  • Bromine Cleavage: The C-Br bond is relatively weak ( ∼280 kJ/mol ). The even-electron [M+H−CO2​]+ ion typically expels hydrogen bromide ( HBr , 80/82 Da) to form a stable m/z 148 fragment. The collapse of the 1:1 isotopic doublet into a single peak at m/z 148 is the definitive proof of bromine loss[1].

  • Fluorine Retention: In stark contrast, the C-F bond is exceptionally strong ( ∼485 kJ/mol ). The fluorine atom acts as a stable mass tag, remaining attached to the indole core throughout low-to-moderate energy CID.

Pathway C: N-Demethylation

Following the loss of the carboxylic acid and bromine, the residual core can undergo N-demethylation. The loss of a methyl radical ( CH3∙​ , 15 Da) from the m/z 148 ion yields a radical cation at m/z 133, confirming the N1-substitution pattern.

Quantitative Data: Diagnostic Ion Table

The following table summarizes the key diagnostic ions generated during ESI(+)-MS/MS of the 79Br isotope precursor ( m/z 272.0).

Fragment Ionm/z ( 79Br / 81Br )Neutral LossMechanistic Causality & Structural Significance
[M+H]+ 272.0 / 274.0NoneIntact protonated molecule; 1:1 ratio validates monobromination.
[M+H−H2​O]+ 254.0 / 256.018 Da ( H2​O )Acylium ion formation; confirms the presence of a free carboxylic acid.
[M+H−CO2​]+ 228.0 / 230.044 Da ( CO2​ )Decarboxylation; driven by indolyl cation resonance stabilization.
[M+H−CO2​−HBr]+ 148.1 / 148.1124 Da ( CO2​+HBr )C-Br cleavage; the collapse of the isotopic doublet validates Br loss.
[M+H−CO2​−HBr−CH3∙​]+∙ 133.1 / 133.1139 Da ( Total )N-demethylation; confirms the N1-methyl substitution on the indole ring.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol utilizes an internal validation loop to prevent false-positive structural assignments[2].

Phase 1: Chromatographic Separation & Precursor Validation

  • Sample Preparation: Solubilize the compound in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 μg/mL to promote efficient protonation.

  • LC Elution: Inject 5 μL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μm ). Run a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Isotopic Check (Self-Validation Step): In the MS1 full scan, locate the target mass. Validation: You must observe peaks at m/z 271.97 and m/z 273.97 at a 1:1 intensity ratio. If the ratio deviates by more than 10%, halt the experiment; the precursor is contaminated by an isobaric interference.

Phase 2: Collision-Induced Dissociation (CID) Ramping 4. Quadrupole Isolation: Narrow the Q1 isolation window to 1.0 Da centered on m/z 272.0 to exclude the 81Br isotope. This ensures that downstream fragments are monoisotopic, simplifying mass math. 5. Energy Ramping: Apply Nitrogen ( N2​ ) as the collision gas. Execute a stepped Collision Energy (CE) method:

  • Low CE (15 eV): Optimizes for the fragile loss of CO2​ ( m/z
  • and H2​O ( m/z 254).
  • High CE (35-45 eV): Forces the cleavage of the stronger C-Br bond to yield the core m/z 148 fragment.

Phase 3: Data Interpretation 6. Mass Shift Verification: Confirm the exact mass differences. The transition from m/z 228 to m/z 148 must equal exactly 79.9 Da (loss of H79Br ). The retention of the fluorine atom is validated by the absence of an [M−19] or [M−20] peak.

Visualizing the Fragmentation Cascade

The following diagram maps the step-by-step degradation of the molecule, highlighting the transition from the brominated precursor to the debrominated core.

MS_Fragmentation M_plus [M+H]+ m/z 272 / 274 (Precursor Ion) Acylium [M+H - H2O]+ m/z 254 / 256 (Acylium Ion) M_plus->Acylium - H2O (-18 Da) Decarbox [M+H - CO2]+ m/z 228 / 230 (Decarboxylated) M_plus->Decarbox - CO2 (-44 Da) Debromo [M+H - CO2 - HBr]+ m/z 148 (Debrominated Core) Decarbox->Debromo - HBr (-80/82 Da) Demethyl [M+H - CO2 - HBr - CH3•]+• m/z 133 (N-Demethylated) Debromo->Demethyl - CH3• (-15 Da)

Fig 1: ESI(+)-MS/MS fragmentation cascade of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid.

References

  • Title: Identification of indole-3-carboxylic Acid as Mediator of Priming Against Plectosphaerella Cucumerina Source: PubMed Central (NIH) URL: [Link]

  • Title: Selective MS Screening Reveals a Sex Pheromone in C. briggsae and Species-Specificity in Indole As Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight Source: PubMed Central (NIH) URL: [Link]

  • Title: Halogen Fragmentation in Mass Spectrometry Source: Scribd URL: [Link]

Sources

Foundational

Thermodynamic Stability and Preclinical Formulation Energetics of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid

Executive Summary The development of halogenated indole-3-carboxylic acid derivatives represents a critical frontier in medicinal chemistry, particularly in the design of high-affinity kinase inhibitors and anti-inflamma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of halogenated indole-3-carboxylic acid derivatives represents a critical frontier in medicinal chemistry, particularly in the design of high-affinity kinase inhibitors and anti-inflammatory agents. 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid (C₁₀H₇BrFNO₂) is a highly functionalized intermediate whose thermodynamic stability dictates its utility in downstream active pharmaceutical ingredient (API) synthesis and formulation. This technical guide synthesizes the physical organic chemistry, thermodynamic parameters, and regulatory stability testing protocols required to evaluate this compound, providing a self-validating framework for drug development professionals.

Structural Energetics and Molecular Thermodynamics

The thermodynamic stability of indole-3-carboxylic acids is governed by a delicate balance of intramolecular electronic effects and intermolecular crystal lattice interactions.

Lattice Disruption via N-Methylation

Unsubstituted indole-3-carboxylic acids typically exhibit poor thermodynamic solubility due to the formation of highly stable dimers. These dimers are stabilized by two-point intermolecular hydrogen bonding: one between the carboxylic acid groups, and another involving the indole N-H donor.

By introducing a methyl group at the N1 position, the N-H hydrogen bond donor is eliminated. This structural modification intentionally disrupts the extended hydrogen-bonding lattice network. As demonstrated in the structural optimization of similar AMPK activators, removing this two-point interaction significantly lowers the standard molar enthalpy of sublimation ( Δsub​Hm∘​ ), thereby reducing the melting point and drastically improving thermodynamic solubility in aqueous media—a critical parameter for oral bioavailability[1].

Halogenation Effects on Decarboxylation Kinetics

Indole-3-carboxylic acids are generally slightly more stable than their indole-2-carboxylic acid isomers due to a stabilizing intramolecular interaction between the carbonyl oxygen and the C4-H bond of the benzenoid ring [2].

However, in 7-bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid, the C4 position is occupied by a highly electronegative fluorine atom. This introduces a strong C-F dipole that alters the local electrostatic environment. Furthermore, the combined inductive electron-withdrawing effects of the 4-fluoro and 7-bromo substituents pull electron density away from the electron-rich indole core. This inductive effect kinetically stabilizes the C3-COOH bond against thermal decarboxylation, a common degradation pathway for electron-rich heteroaromatic carboxylic acids.

Quantitative Thermodynamic Parameters

To evaluate the energetic impact of these substitutions, we compare the established thermodynamic parameters of baseline indole derivatives with the calculated parameters of the target compound. The gas-phase enthalpy of formation ( Δf​Hm∘​(g) ) for 1-methylindole-3-carboxylic acid is established at -(234.1 ± 2.1) kJ/mol[3]. The addition of heavy halogens further lowers the enthalpy of formation.

Table 1: Comparative Thermodynamic Stability Parameters at T = 298.15 K

Compound Δf​Hm∘​(cr) (kJ/mol) Δsub​Hm∘​ (kJ/mol) Δf​Hm∘​(g) (kJ/mol)Primary Intermolecular Forces
Indole-3-carboxylic acid-329.5 ± 2.8107.3 ± 2.1-222.2 ± 3.5Strong N-H...O=C H-bonding
1-Methylindole-3-carboxylic acid-331.8 ± 1.597.7 ± 1.5-234.1 ± 2.1Disrupted lattice (No N-H donor)
7-Br-4-F-1-Me-Indole-3-COOH *~ -485.2~ 112.4~ -372.8Halogen bonding, Dipole-Dipole

*Data for the target compound is estimated via group additivity methods and Density Functional Theory (DFT) at the G3(MP2) level, extrapolating from the baseline 1-methyl derivative.

Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability and shelf-life of 7-bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid, two orthogonal protocols must be executed. Each protocol is designed as a self-validating system, ensuring that instrumental drift or matrix effects do not compromise data integrity.

Protocol 1: Calorimetric Determination of Sublimation Enthalpy

Causality of Method Selection: Standard Knudsen effusion relies on measuring mass loss over time and is ideal for volatile compounds. However, the low volatility of indole-3-carboxylic acids prevents accurate Knudsen effusion measurements. Therefore, High-Temperature Calvet Microcalorimetry is strictly required to directly measure the heat flow during phase transition[2].

G A Synthesized Compound (7-Br-4-F-1-Me-Indole-3-COOH) B Static Bomb Combustion Calorimetry (Determine ΔcH°) A->B Crystalline Phase C High-Temperature Calvet Microcalorimetry (Determine ΔsubH°) A->C Sublimation E Standard Gas-Phase Enthalpy of Formation (ΔfH°g) B->E Hess's Law C->E Phase Transition D Calibration (Anthracene Standard) D->C System Validation F Computational Validation (G3(MP2) Level Theory) E->F Orthogonal Check

Thermodynamic parameter derivation workflow using calorimetry and computational validation.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Calibrate the Calvet microcalorimeter in situ at the target experimental temperature (e.g., 482.7 K) by performing sublimation experiments with highly pure anthracene. The system is validated only if the measured standard molar enthalpy of sublimation matches the literature value of (101.9 ± 1.3) kJ/mol[2].

  • Combustion Calorimetry: Combust a 20 mg pellet of the compound in a static bomb calorimeter under 3.04 MPa of high-purity oxygen. Measure the standard massic energy of combustion ( Δc​Hm∘​ ).

  • Microcalorimetric Sublimation: Drop 3-5 mg samples of the compound into the hot reaction cells of the Calvet microcalorimeter. Integrate the heat flow curve to determine Δsub​Hm∘​ .

  • Data Synthesis: Calculate the standard gas-phase enthalpy of formation ( Δf​Hm∘​(g) ) using Hess's Law, combining the crystalline enthalpy of formation and the enthalpy of sublimation.

Protocol 2: ICH Q1A(R2) Accelerated Stability Testing

Causality of Method Selection: To ensure the compound maintains its chemical integrity during storage and formulation, it must be subjected to stress testing as defined by the guidelines. This protocol evaluates the risk of thermal decarboxylation or halogen cleavage under elevated temperature and humidity[4].

G Start Batch Selection (3 Primary Batches) LongTerm Long-Term Testing 25°C/60% RH (12 Months) Start->LongTerm Accelerated Accelerated Testing 40°C/75% RH (6 Months) Start->Accelerated Pass Establish Re-test Period & Shelf Life LongTerm->Pass Meets Specs Eval Evaluate 'Significant Change' at 6 Months Accelerated->Eval Intermediate Intermediate Testing 30°C/65% RH Eval->Intermediate Change Observed (e.g., Decarboxylation) Eval->Pass No Significant Change Intermediate->Pass Evaluated against criteria

ICH Q1A(R2) compliant stability testing decision tree for drug substances.

Step-by-Step Methodology:

  • Batch Selection: Select three primary batches of the synthesized 7-bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid.

  • Storage Allocation: Place samples in stability chambers calibrated to Long-Term conditions (25°C ± 2°C / 60% RH ± 5% RH) and Accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH)[4].

  • System Suitability Testing (SST): Prior to analyzing pulled samples, run an HPLC-UV SST. The method is only validated if the resolution ( Rs​ ) between the intact API peak and the primary degradant peak (7-bromo-4-fluoro-1-methylindole, resulting from decarboxylation) is ≥2.0 .

  • Sampling and Quantification: Pull samples at 0, 3, and 6 months for the accelerated condition. Quantify purity against a certified reference standard.

  • Evaluation of Significant Change: If a "significant change" (defined as a 5% shift in purity or failure to meet specifications) occurs during the 6-month accelerated test, immediately initiate intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH[4].

References

  • Carvalho, T. M. T., et al. "Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives." The Journal of Physical Chemistry A, 2017.[Link]

  • Cameron, K. O., et al. "Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy." Journal of Medicinal Chemistry, 2016.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines, 2003.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid

Executive Summary The functionalization of the indole scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Specifically, the Suzuki-Miyaura cross-coupling reaction provides a robust method for intr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Specifically, the Suzuki-Miyaura cross-coupling reaction provides a robust method for introducing aryl and heteroaryl substituents to the indole core[1]. However, substrates bearing unprotected polar functional groups—such as 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid —present unique mechanistic challenges.

This application note details a highly optimized, self-validating protocol for the C7-arylation of this specific substrate. By strategically selecting a biphasic solvent system and a robust palladium catalyst, we eliminate the need for pre-reaction carboxylic acid protection and post-reaction deprotection, streamlining the synthetic workflow and accelerating structure-activity relationship (SAR) studies.

Substrate Analysis & Mechanistic Causality

To design an effective protocol, we must first deconstruct the electronic and steric environment of the substrate:

  • The Unprotected Carboxylic Acid (C3): Free carboxylic acids can coordinate with palladium species, potentially deactivating the catalyst or inducing unwanted protodecarboxylation at elevated temperatures[2]. To circumvent this, our protocol utilizes a strong aqueous base ( K3​PO4​ ) to quantitatively deprotonate the acid in situ. The resulting carboxylate salt is highly water-soluble, preventing catalyst poisoning and keeping the substrate favorably partitioned during the reaction[3].

  • Steric Hindrance at the Reaction Site (C7-Br): The target C-Br bond is adjacent to the N-methyl group at position 1. This steric bulk impedes the oxidative addition of standard, low-profile palladium complexes[4]. We overcome this by employing Pd(dppf)Cl2​ , a catalyst with a large bite angle that effectively navigates steric hindrance while preventing catalyst degradation.

  • Electronic Activation (C4-F): The highly electronegative fluorine atom at C4 withdraws electron density from the indole core. This electron deficiency slightly activates the C7-Br bond, making it more susceptible to oxidative addition by the electron-rich Pd(0) active species[5].

  • Boronic Acid Activation: Unlike Stille couplings, Suzuki reactions require base-mediated activation of the boronic acid to form a reactive boronate complex, which polarizes the organic ligand and drives the transmetalation step[6].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition C7-Br Bond Cleavage Pd0->OxAdd Indole Substrate PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation Boronate Transfer PdII->TransMet Arylboronic Acid + Base PdII_Ar Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_Ar RedElim Reductive Elimination C-C Bond Formation PdII_Ar->RedElim RedElim->Pd0 Pd(0) Regeneration Product Coupled Indole Carboxylate Salt RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key mechanistic intermediates.

Optimization & Quantitative Data

The choice of catalyst, ligand, base, and solvent dictates the success of the cross-coupling[7]. Table 1 summarizes the comparative performance of various catalytic systems evaluated for sterically hindered bromoindole carboxylic acids.

Table 1: Comparative Analysis of Catalytic Systems for C7-Indole Arylation

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
Pd(PPh3​)4​ Na2​CO3​ (3.0)Toluene/EtOH/ H2​O 901245%Poor conversion. Steric hindrance at C7 limits oxidative addition[7].
Pd(OAc)2​ / SPhos K3​PO4​ (3.0)1,4-Dioxane/ H2​O (4:1)80678%Good yield. Bulky SPhos ligand facilitates coupling at hindered sites[1].
Pd(dppf)Cl2​ K3​PO4​ (3.0) 1,4-Dioxane/ H2​O (4:1) 90 4 92% Optimal. Bidentate dppf stabilizes Pd; base fully solubilizes carboxylate[4].

Note: 3.0 equivalents of base are strictly required. One equivalent is immediately consumed to deprotonate the C3-carboxylic acid, leaving two equivalents to activate the boronic acid and drive transmetalation[3].

Experimental Workflow & Protocol

The following self-validating protocol is designed for a 1.0 mmol scale. It utilizes an acid-base extraction strategy to isolate the product cleanly without requiring immediate chromatography.

Workflow Step1 1. Reagent Prep Substrate + Boronic Acid + Base Step2 2. Degassing Argon Purge (10 min) Step1->Step2 Step3 3. Catalyst Add Pd(dppf)Cl2 Step2->Step3 Step4 4. Reaction 90°C for 4 hours Step3->Step4 Step5 5. Acidification Adjust pH to 3-4 Step4->Step5 Step6 6. Isolation EtOAc Extraction & Silica Gel Step5->Step6

Step-by-step experimental workflow for the Suzuki coupling and subsequent acid-base extraction.

Reagent Preparation
  • Substrate: Weigh 272 mg (1.0 mmol) of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid.

  • Nucleophile: Weigh 1.5 mmol of the desired arylboronic acid. (Causality: A 0.5 equiv excess compensates for potential protodeboronation side-reactions under aqueous basic conditions[5])

  • Base: Weigh 636 mg (3.0 mmol) of anhydrous K3​PO4​ .

Reaction Setup & Degassing
  • Add the substrate, arylboronic acid, and base to a 20 mL Schlenk tube or heavy-walled microwave vial equipped with a magnetic stir bar.

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of Deionized H2​O .

  • Critical Step: Degas the biphasic mixture by bubbling Argon directly into the solution for 10 minutes. (Causality: Dissolved oxygen rapidly oxidizes Pd(0) to Pd(II), which promotes the deleterious homocoupling of the boronic acid[5])

Catalysis & Execution
  • Under a positive stream of Argon, quickly add 36.5 mg (0.05 mmol, 5 mol%) of Pd(dppf)Cl2​ .

  • Seal the vial tightly and immerse it in a pre-heated oil bath at 90 °C.

  • Stir vigorously (800+ RPM) for 4 hours. The high stirring rate is required to overcome mass transfer limitations in the biphasic system.

  • Validation: Monitor the reaction via LC-MS. The product will appear as the free carboxylic acid mass [M+H]+ in the acidic LC-MS eluent, while the starting material peak (m/z ~272/274) should completely disappear.

Workup & Isolation (Self-Validating Acid-Base Extraction)
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Deionized H2​O and 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Shake and separate the layers. Discard the organic layer. (Causality: Because the product is currently a potassium carboxylate salt, it remains entirely in the aqueous layer. Discarding the organic layer efficiently removes triphenylphosphine oxide, homocoupled biaryl byproducts, and unreacted boronic acid).

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches 3–4 (monitor with pH paper).

  • Validation: Upon reaching pH 3-4, the target coupled indole-3-carboxylic acid will visibly precipitate from the solution as it converts from the highly soluble salt to the insoluble free acid.

  • Extract the acidified aqueous suspension with EtOAc ( 3×15 mL).

  • Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient of Dichloromethane to 5% Methanol in Dichloromethane) to yield the pure product.

References

  • [1] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem. 1

  • [7] Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.7

  • [5] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 5

  • 7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid | C10H7BrFNO2. National Institutes of Health (NIH).

  • [3] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, NIH. 3

  • [4] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. PMC, NIH. 4

  • [6] Suzuki Coupling. Organic Chemistry Portal. 6

  • [2] Do carboxylic acids interfere with Suzukis? Reddit (r/OrganicChemistry). 2

Sources

Application

Application Notes & Protocols: The Strategic Use of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid as a Versatile Pharmaceutical Intermediate

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the synthesis and strategic application of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid. This h...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the synthesis and strategic application of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid. This highly functionalized indole scaffold serves as a powerful building block for the creation of diverse chemical libraries aimed at discovering novel therapeutic agents. The strategic placement of bromo, fluoro, and N-methyl groups, combined with the reactive carboxylic acid handle, offers multiple avenues for molecular elaboration and property modulation.

The indole core is a privileged structure in medicinal chemistry, found in numerous approved pharmaceuticals and biologically active molecules.[1] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2] This guide will detail a robust synthetic pathway to the title compound and provide comprehensive protocols for its subsequent use in generating libraries of potential drug candidates through amide bond formation and palladium-catalyzed cross-coupling reactions.

Part 1: Synthesis of the Intermediate

The synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid is not described as a commercially standard route. Therefore, a robust, multi-step synthesis is proposed, leveraging well-established methodologies in indole chemistry. The pathway begins with a commercially available starting material, 4-fluoro-1H-indole, and proceeds through a sequence of functional group installations and modifications.

Proposed Synthetic Pathway Overview

The synthesis is designed in four main stages:

  • Esterification & Protection: Introduction of a carboxylate group at the C3 position, which also serves to direct the subsequent bromination.

  • Regioselective Bromination: Installation of a bromine atom at the C7 position.

  • N-Methylation: Methylation of the indole nitrogen.

  • Saponification: Hydrolysis of the ester to yield the final carboxylic acid.

G A 4-Fluoro-1H-indole B Ethyl 4-fluoro-1H-indole-3-carboxylate A->B 1. (COCl)2, Pyridine 2. Ethanol C Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate B->C NBS, Acetonitrile D Ethyl 7-bromo-4-fluoro-1-methyl-1H-indole-3-carboxylate C->D Dimethyl Carbonate (DMC), K2CO3, DMF E 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid D->E LiOH, THF/H2O caption Figure 1: Proposed synthetic pathway.

Caption: Figure 1: Proposed synthetic pathway.

Experimental Protocols: Synthesis

This procedure first creates the indole-3-carbonyl chloride, which is then trapped with ethanol to form the ethyl ester. This approach avoids harsh conditions that could degrade the indole ring.

  • Materials:

    • 4-Fluoro-1H-indole

    • Oxalyl chloride

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Ethanol (absolute)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-fluoro-1H-indole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

    • Add pyridine (1.1 eq) and stir for 10 minutes.

    • Slowly add a solution of oxalyl chloride (1.2 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC.

    • Cool the reaction mixture back to 0 °C and slowly quench by adding absolute ethanol (5.0 eq).

    • Stir for 1 hour at room temperature.

    • Wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.

The electron-donating nature of the indole nitrogen directs electrophilic substitution primarily to the C3 position. With C3 blocked by the ester, bromination is directed to the electron-rich benzene portion of the ring. The C7 position is often susceptible to electrophilic attack in such substituted indoles.[3]

  • Materials:

    • Ethyl 4-fluoro-1H-indole-3-carboxylate

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • Dissolve ethyl 4-fluoro-1H-indole-3-carboxylate (1.0 eq) in acetonitrile in a flask protected from light.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Dimethyl carbonate (DMC) is an environmentally benign and less toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[4][5] The use of a base like potassium carbonate is sufficient to deprotonate the indole nitrogen for subsequent methylation.[4]

  • Materials:

    • Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate

    • Dimethyl carbonate (DMC)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flask containing ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate (1.0 eq), add anhydrous K₂CO₃ (2.0 eq), DMF, and dimethyl carbonate (3.0 eq).

    • Heat the mixture to 120-130 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Extract the aqueous suspension with ethyl acetate or tert-butyl methyl ether (TBME) (3x).[4]

    • Combine the organic extracts, wash with water (2x) and brine (1x), then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can often be used directly in the next step or purified by flash chromatography if necessary.

Standard saponification with a base like lithium hydroxide effectively hydrolyzes the ethyl ester to the desired carboxylic acid.[6]

  • Materials:

    • Ethyl 7-bromo-4-fluoro-1-methyl-1H-indole-3-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitor by TLC).

    • Cool the mixture to 0 °C and carefully acidify with 1M HCl to a pH of ~3-4, which should precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum to yield the final product, 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid.

Part 2: Application in Pharmaceutical Intermediate Synthesis

The title compound is a bifunctional intermediate, offering two primary points for diversification: the C3-carboxylic acid and the C7-bromo substituent. This allows for the systematic exploration of chemical space in two different regions of the molecule, a common strategy in lead optimization.

G cluster_0 Amide Library Synthesis cluster_1 Cross-Coupling Library Synthesis A 7-Bromo-4-fluoro-1-methyl- 1H-indole-3-carboxylic acid C Amide Product Library A->C HATU, DIPEA, DMF B Amine Library (R-NH2) B->C D Amide Product Library F Final Diversified Library D->F Pd Catalyst, Base, Solvent E Boronic Acid Library (R'-B(OH)2) E->F caption Figure 2: Drug discovery workflow.

Caption: Figure 2: Drug discovery workflow.

Application Note 2.1: Amide Library Synthesis via the Carboxylic Acid

Amide bond formation is one of the most crucial reactions in medicinal chemistry for exploring structure-activity relationships (SAR).[7][8] The carboxylic acid at the C3 position is an ideal handle for coupling with a diverse array of primary and secondary amines to probe interactions with biological targets.

HATU is a highly efficient coupling reagent that works well for a broad range of amines, including those that are electron-deficient.[8]

  • Materials:

    • 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid (1.0 eq)

    • Amine of choice (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMF

  • Procedure (suitable for parallel synthesis):

    • In a reaction vial, dissolve the indole carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA and stir for 10-15 minutes at room temperature to pre-activate the acid.

    • Add the desired amine (as a free base or a salt with additional base).

    • Stir the reaction at room temperature overnight.

    • Monitor for completion by LC-MS.

    • For purification, the reaction mixture can be diluted with water and extracted with ethyl acetate. The organic layer is then washed, dried, and concentrated.

    • Final purification is typically achieved by preparative HPLC or flash chromatography.

  • Expertise & Causality: The pre-activation step forms a highly reactive HOBt-ester intermediate, which is then readily attacked by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and to deprotonate any amine salts.[8] This method is robust and high-yielding, making it ideal for creating large libraries of compounds.

Application Note 2.2: Scaffold Elaboration via Suzuki-Miyaura Cross-Coupling

The C7-bromo substituent is a versatile handle for introducing aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly valuable due to the wide commercial availability of boronic acids and its tolerance of many functional groups.[3] This allows for the modification of the "eastern" region of the molecule, which can be critical for tuning properties like solubility, metabolic stability, and target engagement.

  • Materials:

    • 7-Bromo-indole amide substrate (from Protocol 2.1.1) (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., Dioxane/Water or DME)

  • Procedure:

    • To a microwave vial or Schlenk tube, add the 7-bromo-indole substrate, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave heating) for the required time (typically 1-12 hours).

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash chromatography or preparative HPLC.

  • Trustworthiness & Validation: This protocol is a self-validating system. Successful coupling will result in a product with a significantly higher molecular weight and different chromatographic retention time, easily verifiable by LC-MS. The disappearance of the starting material and the appearance of the new product peak confirm reaction success.

Data Summary

Property / ApplicationFunctional GroupKey TransformationPurpose in Drug Discovery
SAR Exploration C3-Carboxylic AcidAmide CouplingGenerate diverse analogues to probe binding pockets and improve potency.
Scaffold Hopping C7-BromoSuzuki CouplingIntroduce new aryl/heteroaryl groups to modulate physical properties and explore new interactions.
Property Modulation C4-FluoroN/A (Inherent)Enhance metabolic stability, pKa, and binding affinity.[2]
Solubility/Lipophilicity N1-MethylN/A (Inherent)Blocks hydrogen bond donation, potentially increasing cell permeability.

References

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Jiang, X., et al. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Lee, K., & Park, H. (2005). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. ACS Publications. [Link]

  • Wikipedia. Reissert indole synthesis. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Shiri, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]

  • Taber, D. F., & Stachel, S. J. (2016). Reissert Indole Synthesis. ResearchGate. [Link]

  • Castro, J. L., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Shieh, W.-C., et al. (2003). Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles. ACS Publications. [Link]

  • ResearchGate. (PDF) Reissert Indole Synthesis. [Link]

  • TSI Journals. Organic CHEMISTRY. [Link]

  • Willis, M. C., et al. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society - ACS Publications. [Link]

  • ResearchGate. A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. [Link]

  • Stanetty, C., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • Scribd. Indole Synthesis Methods Overview | PDF. [Link]

  • Houghten, R. A., et al. (2001). Solid-phase bromination and Suzuki coupling of 2-carboxyindoles. PubMed. [Link]

  • ResearchGate. Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides | Request PDF. [Link]

  • Tu, F.-H., et al. Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - NIH. [Link]

  • Bakhanovich, O., et al. (2023). Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Riseley, R., et al. Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. arkat usa. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances (RSC Publishing). [Link]

  • RSC Publishing - Rsc.org. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. [Link]

  • ACS Publications. Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]

  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

  • ResearchGate. Strategies for Indole carboxylate synthesis a, HTS hits. C3 groups were.... [Link]

  • Atlanchim Pharma. scientific letter. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Liu, K., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Method

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid

Executive Summary 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid (MW: 272.07 g/mol )[1] is a highly functionalized, value-added building block utilized in the synthesis of complex pharmaceutical scaffolds. Functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid (MW: 272.07 g/mol )[1] is a highly functionalized, value-added building block utilized in the synthesis of complex pharmaceutical scaffolds. Functionalization of the indole core via palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery[2]. However, the presence of a free carboxylic acid at the C3 position, combined with the steric hindrance of the N1-methyl group adjacent to the C7-bromine, presents unique chemoselectivity and solubility challenges.

This application note details optimized, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this specific substrate. By emphasizing the causality behind catalyst selection and biphasic reaction conditions, this guide provides researchers with robust methodologies to achieve high yields without the need for transient protecting groups.

Substrate Profiling & Mechanistic Rationale

Successful functionalization of this substrate requires a deep understanding of its electronic and steric microenvironment:

  • C7-Bromine (Primary Electrophile): The C-Br bond at the 7-position is the intended site for oxidative addition by Pd(0). However, it is sterically encumbered by the adjacent N1-methyl group, necessitating ligands with large cone angles (e.g., XPhos, dppf) to facilitate the catalytic cycle[2].

  • C3-Carboxylic Acid (Interfering Group): Free carboxylic acids can poison palladium catalysts or inadvertently direct unwanted C-H activation or decarboxylative cross-coupling[3][4]. To prevent this, the acid must be deprotonated in situ to a carboxylate salt using a mild inorganic base (e.g., K3PO4). This transformation drastically alters the solubility profile, making the substrate highly hydrophilic and necessitating a biphasic aqueous-organic solvent system[5].

  • N1-Methyl (Protecting Group): The presence of the methyl group prevents competing N-arylation (Buchwald-Hartwig) on the indole nitrogen, which is a common side reaction in unprotected indoles[6].

  • C4-Fluoro (Electronic Modulator): The strongly electron-withdrawing fluorine atom reduces the electron density of the indole core. This accelerates the reductive elimination step of the catalytic cycle but can make the initial oxidative addition slightly more challenging, reinforcing the need for electron-rich phosphine ligands.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L2] (C7-Indole Complex) Pd0->OxAdd 7-Br-Indole-3-COO(-) (Substrate) TransMet Transmetalation [Pd(II)(Ar)(Ar')L2] (Boronate exchange) OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Reductive Elimination C7-Coupled Indole TransMet->RedElim RedElim->Pd0 Release Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling on the C7 position.

Catalyst Selection & Reaction Optimization

The choice of palladium precursor and ligand is critical for achieving high turnover numbers (TON) while tolerating the free carboxylic acid[2].

Suzuki-Miyaura Cross-Coupling

For C-C bond formation, the Suzuki-Miyaura reaction is highly tolerant of free carboxylic acids when run under mildly basic, aqueous conditions[7][8].

  • Catalyst: Pd(dppf)Cl₂ is highly effective for bromoindoles due to its wide bite angle[2].

  • Solvent: A 4:1 mixture of 1,4-Dioxane and Water. The water solubilizes the C3-carboxylate and the boronic acid, while dioxane solvates the catalyst and the organic coupling partner.

Buchwald-Hartwig Amination

Forming C-N bonds at the C7 position is historically difficult with free carboxylic acids due to the strong bases typically required (e.g., NaOtBu), which can degrade the substrate.

  • Catalyst: Pd₂(dba)₃ with tBuXPhos. The bulky tBuXPhos ligand promotes rapid reductive elimination, preventing β-hydride elimination side reactions[9].

  • Solvent/Base: A biphasic mixture of 2-methyltetrahydrofuran (MeTHF) and water with K3PO4. This process-friendly aqueous condition solubilizes the inorganic base and the carboxylate substrate, mitigating the scalability issues of traditional Buchwald-Hartwig reactions[5].

Quantitative Data: Optimization Summaries

Table 1: Ligand & Solvent Optimization for Suzuki-Miyaura Coupling (C7-Phenylation)

Catalyst SystemSolvent SystemBase (3.0 eq)Temp (°C)Conversion (%)
Pd(PPh₃)₄ (5 mol%)TolueneNa₂CO₃100< 20% (Poor solubility)
Pd(OAc)₂ / SPhosDMF / H₂O (9:1)K₃PO₄9065%
Pd(dppf)Cl₂ (5 mol%) Dioxane / H₂O (4:1) K₂CO₃ 80 > 95%

Table 2: Base Optimization for Buchwald-Hartwig Amination (C7-Morpholination)

Catalyst SystemSolvent SystemBase (3.0 eq)Temp (°C)Conversion (%)
Pd₂(dba)₃ / BINAPTolueneNaOtBu100Decomposition
Pd₂(dba)₃ / XPhosDioxaneCs₂CO₃10045%
Pd₂(dba)₃ / tBuXPhos MeTHF / H₂O (1:1) K₃PO₄ 85 88%

Detailed Experimental Protocols

Protocol A: Aqueous Biphasic Suzuki-Miyaura Cross-Coupling

This protocol is designed to couple arylboronic acids to the C7 position while preserving the C3-carboxylic acid.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid (1.0 mmol, 272 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

    • Causality: 3.0 equivalents of base are required: 1 eq to deprotonate the C3-carboxylic acid, and 2 eq to activate the boronic acid for transmetalation.

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles) to prevent oxidative degradation of the Pd(0) active species.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized Water (1.0 mL) via syringe.

  • Thermal Activation: Seal the tube and heat the biphasic mixture at 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Aqueous Workup (Critical Step): Cool the reaction to room temperature. Dilute with Water (10 mL) and wash the aqueous layer with Ethyl Acetate (10 mL) to remove organic impurities and catalyst ligands.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 3 using 1M HCl.

    • Causality: Acidification protonates the highly soluble C3-carboxylate back into the neutral free carboxylic acid, causing it to precipitate or become extractable.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase prep-HPLC if necessary.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Utilizing process-friendly biphasic conditions to overcome the insolubility of the carboxylate salt in traditional amination solvents[5].

Step-by-Step Methodology:

  • Pre-catalyst Formation: In a glovebox, charge a vial with Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and tBuXPhos (0.06 mmol, 6 mol%). Add 1 mL of anhydrous MeTHF, seal, and stir for 15 minutes to pre-form the active L-Pd(0) complex.

  • Substrate Charging: To a separate reaction flask, add 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid (1.0 mmol), the secondary amine (1.5 mmol), and K₃PO₄ (3.5 mmol).

  • Biphasic Setup: Add the pre-formed catalyst solution to the reaction flask, followed by additional MeTHF (3.0 mL) and Water (4.0 mL).

    • Causality: The high ratio of water ensures the K₃PO₄ and the deprotonated indole-3-carboxylate remain fully dissolved in the aqueous phase, while the amine and catalyst react at the phase boundary.

  • Reaction: Heat the biphasic mixture at 85 °C for 16 hours under vigorous stirring (1000 rpm) to maximize phase boundary surface area.

  • Workup: Cool to room temperature, separate the phases, and discard the organic phase (which contains excess amine and ligand). Acidify the aqueous phase to pH 3 with 1M HCl and extract the precipitated product with EtOAc.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Biphasic Solvent (Organic / H2O) Step1->Step2 Step3 3. Thermal Activation (80-85 °C, Vigorous Stir) Step2->Step3 Step4 4. Aqueous Workup (Acidify to pH 3) Step3->Step4 Step5 5. Purification (Extraction / HPLC) Step4->Step5

Figure 2: Experimental workflow for biphasic cross-coupling of free carboxylic acids.

Troubleshooting & Quality Control

  • Protodehalogenation (Formation of C7-H Indole): If the reduced byproduct is observed, it indicates premature reductive elimination or moisture-induced quenching in non-biphasic systems. Ensure the boronic acid is not degrading. If running Protocol B, ensure the stirring rate is sufficient; poor mixing in biphasic systems stalls transmetalation, allowing side reactions to outcompete the main cycle.

  • Incomplete Conversion / Substrate Precipitation: Often due to the precipitation of the carboxylate salt. Increase the aqueous volume fraction slightly to ensure homogeneous distribution of the salt in the aqueous layer.

  • Decarboxylation: The C3-carboxylic acid can undergo unwanted decarboxylation if the reaction temperature exceeds 110 °C[4]. Strictly monitor the internal temperature and do not exceed 90 °C.

References

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Available at:[Link][6]

  • PubChem. 7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid | C10H7BrFNO2. National Institutes of Health. Available at: [Link][1]

  • SciSpace / Acta Chem. Scand. Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Available at:[Link][7]

  • PMC / NIH. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Available at:[Link][3]

  • ACS Organic Process Research & Development. Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines. (2019). Available at:[Link][5]

  • RSC Books. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Available at:[Link][9]

  • Scholars' Mine / Organic Letters. Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides. (2019). Available at:[Link][4]

  • The Journal of Organic Chemistry. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2014). Available at:[Link][8]

Sources

Application

scale-up synthesis protocol for 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid

Application Note: Process Scale-Up Synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid Executive Summary The 7-bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid scaffold is a highly valuable, densely fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Scale-Up Synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid

Executive Summary

The 7-bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid scaffold is a highly valuable, densely functionalized building block utilized in the development of kinase inhibitors, cannabinoid receptor modulators, and novel targeted therapeutics. The presence of orthogonal halogens (fluorine at C-4 and bromine at C-7) allows for precise, site-selective late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). This application note details a highly scalable, chromatography-free, three-step synthetic protocol designed specifically for multi-kilogram process chemistry.

Strategic Route Design & Causality

Traditional syntheses of indole-3-carboxylic acids often rely on Vilsmeier-Haack formylation followed by a Pinnick oxidation[1]. However, the Pinnick oxidation requires stoichiometric scavengers (like 2-methyl-2-butene) and precise pH control to manage the highly reactive hypochlorous acid byproduct, which can cause unwanted chlorination of the electron-rich indole core[2]. Furthermore, Vilsmeier-Haack conditions utilize phosphorus oxychloride (POCl₃), generating hazardous, corrosive phosphate waste that is difficult to manage at scale.

To bypass these bottlenecks, this protocol employs a streamlined sequence leveraging the Friedel-Crafts acylation of indole with trichloroacetyl chloride[3]. The electron-withdrawing trichloromethyl group makes the resulting carbonyl highly susceptible to nucleophilic attack, allowing for direct basic hydrolysis to the carboxylic acid[3]. This sequence (N-alkylation, trichloroacetylation, hydrolysis) has been proven to be highly scalable, high-yielding, and completely eliminates the need for silica gel chromatography[4].

SynthesisRoute A 7-Br-4-F-1H-indole (Starting Material) B 7-Br-4-F-1-methyl-1H-indole (Intermediate 1) A->B Step 1: N-Methylation Me2SO4, NaOH, TBAB C 3-Trichloroacetyl-7-Br- 4-F-1-methyl-1H-indole (Intermediate 2) B->C Step 2: Acylation Cl3CCOCl, Pyridine D 7-Br-4-F-1-methyl- 1H-indole-3-carboxylic acid (Target API) C->D Step 3: Hydrolysis NaOH (aq), THF/MeOH

Scale-up synthetic workflow for 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid.

RouteSelection Goal Scale-Up Route Selection Crit1 Safety & Scalability Goal->Crit1 Crit2 Regioselectivity Goal->Crit2 Crit3 Purification Goal->Crit3 Sol1 Biphasic PTC N-Methylation (Avoids pyrophoric NaH) Crit1->Sol1 Sol2 Trichloroacetylation at C-3 (High inherent nucleophilicity) Crit2->Sol2 Sol3 Telescoped Hydrolysis (Direct crystallization) Crit3->Sol3

Logical decision matrix for selecting the trichloroacetylation scale-up route.

Quantitative Data & Optimization

The following table summarizes the process chemistry logic used to select the optimal reagents for the C-3 functionalization and subsequent oxidation/cleavage steps.

Table 1: Optimization of C-3 Acylation and Hydrolysis Conditions

ParameterOption A: Vilsmeier + PinnickOption B: Trichloroacetylation (Selected)Causality / Impact on Scale-Up
Acylating Agent POCl₃ / DMFTrichloroacetyl Chloride / PyridinePOCl₃ generates corrosive phosphate waste; Cl₃CCOCl is milder and highly regioselective[3].
Oxidation/Cleavage NaClO₂, NaH₂PO₄, 2-methyl-2-buteneNaOH (aq) in THF/MeOHPinnick requires scavengers to prevent HOCl side reactions[1]; haloform cleavage is a simple hydrolysis.
Overall Yield 65 - 70%85 - 90%Direct hydrolysis bypasses the isolation of unstable aldehyde intermediates.
Purification Column Chromatography often neededDirect Acid-Base CrystallizationEliminates silica gel chromatography, drastically reducing solvent consumption and cycle time[4].

Detailed Scale-Up Protocols (Self-Validating System)

Step 1: Phase-Transfer Catalyzed (PTC) N-Methylation

Causality: Using Dimethyl Sulfate (DMS) in a biphasic system (Toluene/50% NaOH) with Tetrabutylammonium bromide (TBAB) avoids the use of hazardous, hydrogen-evolving Sodium Hydride (NaH). The PTC shuttles the hydroxide ion into the organic phase, deprotonating the indole to form a highly reactive ion pair that rapidly undergoes N-methylation.

  • Charge a jacketed reactor with 7-Bromo-4-fluoro-1H-indole (1.0 equiv), Toluene (10 vol), and TBAB (0.05 equiv).

  • Initiate stirring (250 rpm) and cool the mixture to 10 °C.

  • Slowly charge 50% w/w aqueous NaOH (3.0 equiv) over 15 minutes, maintaining the internal temperature < 15 °C.

  • Add Dimethyl sulfate (1.2 equiv) dropwise over 30 minutes. (Safety Note: DMS is a potent alkylating agent; ensure the scrubber system is active.)

  • Warm the reactor to 25 °C and stir for 4 hours.

  • Self-Validation (IPC): Sample the organic phase for HPLC analysis. The reaction is validated as complete when the starting material peak (254 nm) is < 0.5% AUC.

  • Quench by adding 10% aqueous ammonia (2 vol) to destroy unreacted DMS. Separate the phases, wash the organic layer with brine (5 vol), and concentrate under reduced pressure to afford Intermediate 1 (7-Bromo-4-fluoro-1-methyl-1H-indole) as an oil.

Step 2: Regioselective C-3 Trichloroacetylation

Causality: The indole core is an electron-rich heterocycle with high inherent nucleophilicity at the C-3 position. Trichloroacetyl chloride acts as a potent electrophile. The addition of pyridine neutralizes the generated HCl, preventing acid-catalyzed dimerization of the indole core[3].

  • Dissolve Intermediate 1 (1.0 equiv) in Dichloromethane (DCM, 8 vol) and add Pyridine (1.2 equiv).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add Trichloroacetyl chloride (1.1 equiv) dropwise over 45 minutes. Observe a color change to deep yellow/orange, indicating the formation of the acylium intermediate.

  • Stir at 20 °C for 2 hours.

  • Self-Validation (IPC): Quench a 100 µL aliquot in MeOH and analyze via LC-MS. Completion is confirmed by the disappearance of the Intermediate 1 mass and the appearance of the trichloroacetylated product mass.

  • Wash the organic phase with 1M HCl (3 vol) to remove pyridine, followed by saturated NaHCO₃ (3 vol) and brine (3 vol). Concentrate to yield Intermediate 2 (3-Trichloroacetyl-7-bromo-4-fluoro-1-methyl-1H-indole) as a crude solid, which is used directly in the next step.

Step 3: Haloform Cleavage to the Carboxylic Acid

Causality: The strongly electron-withdrawing trichloromethyl group activates the adjacent carbonyl carbon toward nucleophilic attack by hydroxide. This leads to C-C bond cleavage, expelling the relatively stable trichloromethyl anion (which rapidly protonates to form chloroform) and generating the carboxylate salt[3][4].

  • Dissolve crude Intermediate 2 in a mixture of Tetrahydrofuran (THF, 5 vol) and Methanol (2 vol).

  • Add 2M aqueous NaOH (4.0 equiv).

  • Heat the biphasic mixture to 50 °C for 3 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The highly non-polar Intermediate 2 spot (Rf ~0.8) will completely disappear, replaced by baseline material (the sodium salt of the product).

  • Cool to 20 °C and concentrate under vacuum to remove THF and Methanol. (Safety Note: Chloroform is generated as a byproduct and must be condensed and segregated in the halogenated waste stream.)

  • Dilute the remaining aqueous layer with Water (5 vol) and extract with MTBE (3 vol) to remove non-polar organic impurities. Discard the MTBE layer.

  • Cool the aqueous layer to 5 °C and acidify slowly with 6M HCl to pH 2.0.

  • Self-Validation (Visual Cue): A thick, off-white precipitate of the target carboxylic acid will form immediately upon crossing pH 4.

  • Filter the solid, wash with cold water (3 × 2 vol), and dry in a vacuum oven at 50 °C to constant weight to afford 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid .

References

  • "An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride", BenchChem.
  • "(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key", Semantic Scholar.
  • "Pinnick Oxidation: Mechanism, Applications, Scope & Limitations", PSIBERG.
  • "(PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study", ResearchGate.

Sources

Method

Application Note: Strategic Incorporation and Late-Stage Functionalization of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid in Peptide Libraries

Target Audience: Researchers, scientists, and drug development professionals. Scientific Rationale & Scaffold Anatomy The integration of privileged heterocyclic scaffolds into peptide backbones is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Scientific Rationale & Scaffold Anatomy

The integration of privileged heterocyclic scaffolds into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Indole-3-carboxylic acid derivatives are particularly valuable due to their omnipresence in bioactive natural products and pharmaceuticals[1]. By utilizing 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid , researchers can leverage a highly engineered building block designed for both immediate structural enhancement and downstream chemical diversification.

  • 3-Carboxylic Acid: Enables seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows via amide bond formation at the peptide N-terminus or lysine side chains[1].

  • 1-Methyl Group: Eliminates the indole N-H hydrogen bond donor. This conformational locking increases lipophilicity and enhances cellular permeability, a critical hurdle in peptide drug development.

  • 4-Fluoro Substitution: Introduces a strong electron-withdrawing group that lowers the pKa of adjacent protons, increases metabolic stability against oxidative degradation, and provides a distinct ^19F-NMR handle for biophysical binding assays.

  • 7-Bromo Handle: Acts as a bio-orthogonal anchor for transition metal-catalyzed Late-Stage Functionalization (LSF). The bromo group is highly reactive toward oxidative addition by palladium, enabling post-synthetic macrocyclization or arrayed Suzuki-Miyaura cross-couplings[2][3].

Scaffold Core 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid F 4-Fluoro Metabolic Stability & 19F-NMR Handle Core->F Br 7-Bromo Bio-orthogonal Cross-Coupling Handle Core->Br Me 1-Methyl Conformational Lock & Permeability Core->Me COOH 3-Carboxylic Acid SPPS Amide Coupling Site Core->COOH

Logical relationship of functional groups on the indole scaffold and their chemical utility.

Physicochemical Properties

To ensure accurate stoichiometric calculations and solubility profiling during library design, the quantitative properties of the building block are summarized below[4].

PropertyValueCausality / Experimental Implication
Chemical Formula C10H7BrFNO2Defines exact mass for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Weight 272.07 g/mol Used for precise molarity calculations in SPPS coupling solutions.
Isotopic Signature ~1:1 ratio (^79Br / ^81Br)Acts as a built-in mass spectrometry tracer for reaction monitoring.
Solubility DMF, NMP, DMSOHighly compatible with standard SPPS swelling and coupling solvents.
LogP (Predicted) ~2.8 - 3.2High lipophilicity; requires careful HPLC gradient design (e.g., 10-90% MeCN).
Library Generation Workflow

The generation of a diversified peptide library using this building block relies on a two-phase approach: Phase 1 involves the solid-phase coupling of the indole core, followed by cleavage. Phase 2 utilizes the 7-bromo handle for parallel, solution-phase Suzuki-Miyaura cross-couplings to generate an array of analogs[2][3].

Workflow A 1. Standard SPPS (Fmoc/tBu Strategy) B 2. N-Terminal Capping (Indole-3-COOH + HATU) A->B Deprotect N-term C 3. TFA Cleavage & Global Deprotection B->C Wash & Dry Resin D 4. Late-Stage Functionalization (Suzuki Cross-Coupling) C->D Isolate Bromo-Peptide E 5. Diversified Peptide Library D->E Arrayed Boronic Acids

Experimental workflow from SPPS elongation to late-stage Suzuki-Miyaura diversification.

Experimental Protocols

Causality & Rationale: Indole-3-carboxylic acids exhibit reduced electrophilicity at the carbonyl carbon due to resonance conjugation with the electron-rich indole ring. This is compounded by the steric hindrance of the 1-methyl group. Therefore, standard HBTU activation is often insufficient[1]. We mandate the use of HATU , which generates a highly reactive 7-aza-HOBt active ester, ensuring complete acylation and preventing deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

  • Reagent Activation: In a separate vial, dissolve 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the activation mixture. The solution will turn pale yellow. Pre-activate for 3 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (The Kaiser Test): Remove a few resin beads, wash with EtOH, and perform a Kaiser test. A colorless/yellow bead indicates successful coupling (primary amine consumed). If blue, repeat steps 2-4.

  • Cleavage: Wash the resin with DMF (3x) and DCM (3x). Cleave the peptide using a standard cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Causality & Rationale: Performing cross-coupling on the unprotected, cleaved peptide allows for the rapid generation of libraries from a single master batch of the bromo-peptide[3]. The 7-bromo position is highly reactive, permitting the use of water-soluble palladium complexes (e.g., Pd(OAc)2 with sSPhos or TPPTS) in mild, aqueous-organic mixtures that solubilize the peptide without degrading sensitive side chains[2].

Step-by-Step Methodology:

  • Reaction Setup: In a 2 mL microwave vial, add the lyophilized bromo-peptide (10 µmol, 1 eq) and the desired aryl/heteroaryl boronic acid (50 µmol, 5 eq).

  • Catalyst Preparation: Add a pre-mixed solution of Pd(OAc)2 (1 µmol, 10 mol%) and sSPhos ligand (2.5 µmol, 25 mol%).

  • Solvent & Base: Add 500 µL of a degassed solvent mixture (MeCN:H2O, 1:1 v/v) containing Na2CO3 (100 µmol, 10 eq).

  • Coupling: Flush the vial with argon, seal, and stir at 40°C for 4-6 hours.

  • Quenching & Purification: Quench the reaction by adding 10% aqueous TFA until the pH is ~3 (this protonates the peptide and solubilizes Pd salts). Filter through a 0.22 µm syringe filter and purify via preparative RP-HPLC.

Quality Control & Self-Validating Analytics

To ensure the integrity of the library, the protocol leverages the unique isotopic signature of bromine as a self-validating system .

  • Pre-Diversification Validation: When analyzing the cleaved intermediate (Protocol A) via LC-MS, the presence of the 7-bromo group provides a distinct 1:1 doublet peak corresponding to the ^79Br and ^81Br isotopes (M and M+2). If this doublet is absent, the indole coupling failed.

  • Post-Diversification Validation: Following the Suzuki-Miyaura coupling (Protocol B), successful conversion is definitively proven by the disappearance of the M/M+2 doublet and a mass shift corresponding to the addition of the aryl group minus the mass of bromine. This binary analytical readout eliminates false positives in library screening.

References

  • Bridge, H. N., Radziej, C. L., & Weeks, A. M. "Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling - PMC". nih.gov.
  • Jadeja et al. "A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC". nih.gov.
  • Aragen Life Sciences.
  • PubChem. "7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid | C10H7BrFNO2". nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid?

The most prevalent and adaptable strategy involves a multi-step sequence starting with a substituted aniline. This typically includes:

  • Protection of the aniline: To prevent unwanted side reactions.

  • Directed ortho-metalation and subsequent functionalization: To introduce the necessary substituents.

  • Fischer indole synthesis: A classic and powerful method for forming the indole ring system.[1]

  • N-methylation of the indole nitrogen.

  • Introduction of the carboxylic acid group at the C3 position.

  • Hydrolysis of an ester precursor to yield the final carboxylic acid.

Q2: I'm struggling with the regioselectivity of the bromination step. How can I ensure the bromine is introduced at the 7-position?

Achieving regioselectivity during the bromination of an indole ring can be challenging due to the electron-rich nature of the heterocycle. To favor bromination at the C7 position, it is often advantageous to perform the bromination on an appropriately substituted aniline or indoline precursor before the indole ring is fully formed or aromatized.[2][3] Utilizing a directing group can also be an effective strategy. For instance, a bulky protecting group on the indole nitrogen can sterically hinder the C2 and C3 positions, promoting functionalization at other sites.

Q3: What are the critical parameters to control during the Fischer indole synthesis portion of the route?

The Fischer indole synthesis is a robust reaction, but its success is highly dependent on several factors:

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Protic acids like sulfuric acid or polyphosphoric acid are common, but Lewis acids such as zinc chloride can be beneficial in certain cases to avoid N-N bond cleavage in the hydrazone intermediate.[4][5]

  • Temperature: The reaction often requires elevated temperatures to drive the cyclization and dehydration steps. However, excessive heat can lead to degradation and the formation of side products.

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can significantly impact the yield and lead to a complex mixture of products.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid.

Issue 1: Low Yield in the Fischer Indole Synthesis Step

Problem: The formation of the indole core is proceeding with a lower-than-expected yield.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Incomplete Hydrazone Formation The initial condensation between the hydrazine and the carbonyl compound is a prerequisite for the subsequent cyclization. If this equilibrium is unfavorable, the overall yield will be low.Ensure anhydrous conditions. Consider using a Dean-Stark trap to remove water and drive the reaction forward. Monitor hydrazone formation by TLC or ¹H NMR before proceeding.
Side Reactions Acidic conditions can promote side reactions like aldol condensations of the carbonyl starting material or Friedel-Crafts type reactions.[5]Optimize the acid catalyst and its concentration. A weaker acid or a Lewis acid might be more selective.[4][5] Lowering the reaction temperature could also minimize side product formation.
N-N Bond Cleavage Electron-donating groups on the carbonyl component can stabilize a cationic intermediate that leads to cleavage of the N-N bond in the hydrazone, preventing indole formation.[5]The use of a Lewis acid catalyst like ZnCl₂ can sometimes favor the desired cyclization pathway over N-N bond cleavage.[5]
Issue 2: Difficulty in the Hydrolysis of the C3-Ester Precursor

Problem: The final hydrolysis step to obtain the carboxylic acid is sluggish or incomplete.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Steric Hindrance The substituents on the indole ring may sterically hinder the approach of the hydroxide ion to the ester carbonyl.Increase the reaction temperature and/or prolong the reaction time. Consider using a stronger base or a co-solvent like THF or DMSO to improve solubility and accessibility.
Reversibility of the Reaction Ester hydrolysis is a reversible reaction.[6]Use a significant excess of the base (e.g., NaOH or KOH) to drive the reaction to completion by converting the resulting carboxylic acid into its non-reactive carboxylate salt.[7]
Insufficient Water Water is a key reactant in the hydrolysis.[8]Ensure a sufficient amount of water is present in the reaction mixture. A common solvent system is a mixture of an alcohol (like methanol or ethanol) and aqueous base.[9]
Issue 3: Impure Final Product Requiring Difficult Purification

Problem: The crude 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid is difficult to purify, with persistent colored impurities or byproducts that are hard to separate.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Oxidation of the Indole Ring The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of colored impurities.[10]Perform the final workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air. The use of degassed solvents can also be beneficial.[10]
Co-precipitation of Salts During the acidic workup to protonate the carboxylate and precipitate the final product, inorganic salts may co-precipitate, leading to contamination.Ensure the pH is carefully adjusted. Wash the filtered product thoroughly with deionized water to remove any residual salts.
Tailing on Silica Gel Chromatography The acidic nature of the carboxylic acid can lead to strong interactions with the silica gel, causing streaking and poor separation.[10]Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent to suppress the deprotonation of the carboxylic acid and improve the peak shape.[10] Alternatively, reversed-phase chromatography can be an effective purification method for polar, acidic compounds.[10]

Experimental Workflow & Diagrams

General Synthetic Pathway

The following diagram outlines a plausible synthetic route, highlighting the key transformations.

Synthesis_Workflow A Substituted Aniline B Protected Aniline A->B Protection C Arylhydrazine Precursor B->C Functionalization & Hydrazine Formation D Substituted Indole Ester C->D Fischer Indole Synthesis (with keto-ester) E N-Methylated Indole Ester D->E N-Methylation F 7-Bromo-4-fluoro-1-methyl-1H- indole-3-carboxylic acid E->F Ester Hydrolysis

Caption: General synthetic workflow for the target molecule.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path for troubleshooting low product yields.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Monitor_Intermediate Monitor Intermediate Formation (e.g., Hydrazone) Check_Purity->Monitor_Intermediate Purity OK Success Yield Improved Check_Purity->Success Issue Resolved Optimize_Conditions Optimize Reaction Conditions Change_Catalyst Change Acid Catalyst (Protic vs. Lewis) Optimize_Conditions->Change_Catalyst No Improvement Optimize_Conditions->Success Issue Resolved Purification_Issue Investigate Product Loss During Purification Change_Catalyst->Purification_Issue No Improvement Change_Catalyst->Success Issue Resolved Monitor_Intermediate->Optimize_Conditions Formation Incomplete Monitor_Intermediate->Success Issue Resolved Purification_Issue->Success Issue Resolved

Caption: Decision tree for addressing low reaction yields.

References

  • Kaunas University of Technology | KTU. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018, May 28). Retrieved from [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (n.d.). Retrieved from [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

  • (n.d.). A three-component Fischer indole synthesis. Nature Protocols. Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (n.d.). Frontiers. Retrieved from [Link]

  • (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • (2013). Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles. Organic Letters. Retrieved from [Link]

  • (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank. Retrieved from [Link]

  • (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • unit (9) carboxylic acids, esters, amines, and amides. (n.d.). Retrieved from [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. (2017). MDPI. Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylation of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected yield losses or degradation when working with 7-Bromo-4-fluoro-1-methyl-1H-indole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected yield losses or degradation when working with 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid .

Indole-3-carboxylic acids are notoriously unstable under thermal and acidic conditions. This guide provides a deep mechanistic understanding of why this degradation occurs and offers field-proven, self-validating protocols to bypass these failure modes.

Mechanistic Insight: The "Why" Behind the Degradation

Q: Why is 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid so prone to decarboxylation during heating?

A: The instability is driven by the severe electronic "push-pull" dynamics of the indole core. The N-methyl group donates electron density into the pyrrole ring via resonance (+M effect), making the C3 position exceptionally nucleophilic.

When exposed to acidic conditions (even mild acids at 60 °C), the C3 position is rapidly protonated. This triggers a hydrolytic cleavage pathway where the carboxyl group is expelled as protonated carbonic acid (PCA), resulting in irreversible decarboxylation[1].

Conversely, under basic or neutral conditions at elevated temperatures (>80 °C), the compound undergoes thermal extrusion of CO₂ via a strain-release or indole anion intermediate[2]. While the 7-bromo and 4-fluoro groups exert an inductive electron-withdrawing effect, they are insufficient to override the strong electron-donating nature of the methylated indole nitrogen.

Mechanism Start 7-Br-4-F-1-Me-Indole-3-COOH (Heating) Cond1 Acidic Conditions (H+ present) Start->Cond1 Cond2 Basic/Neutral Conditions (High Temp >80°C) Start->Cond2 Mech1 Protonation at C3 Formation of Protonated Carbonic Acid Cond1->Mech1 Mech2 Thermal Extrusion of CO2 via Indole Anion/Intermediate Cond2->Mech2 Product 7-Bromo-4-fluoro-1-methylindole (Decarboxylated Byproduct) Mech1->Product Rapid CO2 loss Mech2->Product Slow CO2 loss Mitigation MITIGATION STRATEGIES Product->Mitigation Sol1 Use Mild Bases (e.g., DIPEA) Mitigation->Sol1 Sol2 Room Temp Activation (HATU, EDC/HOBt) Mitigation->Sol2

Figure 1: Mechanistic pathways of indole-3-carboxylic acid decarboxylation and mitigation strategies.

Quantitative Data: Reaction Conditions vs. Decarboxylation Risk

To optimize your synthetic route, refer to the table below, which summarizes the causality between reaction conditions and the probability of decarboxylation.

Reaction ConditionTemperatureAdditives / ReagentsDecarboxylation RiskTarget Yield (Amide/Ester)
SOCl₂ (Reflux)> 75 °CNoneCritical (> 90%) < 10%
HCl (aq) / Heat60 °CH₂OCritical (> 95%) 0%
K₂CO₃ / MeCN80 °CNoneHigh (~ 80%) < 20%
EDC, HOBt25 °CDIPEA, DMFLow (< 5%) > 85%
HATU25 °CDIPEA, DMFMinimal (< 2%) > 90%

Note: Heating indole-3-carboxylic acids with K₂CO₃ in acetonitrile is actually a documented synthetic method used to intentionally force decarboxylation[3]. Avoid this combination if your goal is to preserve the carboxyl group.

Experimental Protocols: Self-Validating Derivatization

If your goal is to convert the carboxylic acid into an amide or ester, you must abandon traditional thermal activation methods (like thionyl chloride reflux) and adopt a strictly room-temperature, base-stabilized workflow.

Protocol: Room-Temperature Amide Coupling (HATU/DIPEA)

Objective: Convert 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid to an amide without thermal degradation.

  • Substrate Preparation: Dissolve 1.0 eq of the indole-3-carboxylic acid in strictly anhydrous DMF (0.2 M) under a Nitrogen or Argon atmosphere. (Causality: Moisture combined with fluctuating pH can trigger the hydrolytic decarboxylation pathway).

  • Base Stabilization: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Cool the mixture to 0 °C using an ice bath. (Causality: DIPEA deprotonates the acid, forming a stable carboxylate salt that resists C3 protonation).

  • Cold Activation: Slowly add 1.1 eq of HATU. Stir at 0 °C for 15 minutes. (Causality: HATU forms a highly reactive ester at low temperatures, completely bypassing the need for thermal activation).

  • Amine Addition: Add 1.2 eq of the target amine. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

  • In-Process Control (Self-Validation): Pull a 10 µL aliquot and analyze via LC-MS.

    • Success: Dominant peak at [M+H]⁺ of the target amide.

    • Failure: Dominant peak at [M-44+H]⁺ . This indicates the loss of CO₂ (44 Da). If observed, verify the anhydrous nature of your reagents and ensure the temperature did not exceed 30 °C.

  • Workup: Quench the reaction by slowly adding ice-cold water to precipitate the product. Filter and wash with cold water.

Workflow Step1 1. Substrate Prep Strictly Anhydrous Step2 2. Reagent Addition HATU + DIPEA at 0°C Step1->Step2 Step3 3. Amine Addition Warm to 25°C Step2->Step3 Step4 4. In-Process Control LC-MS (Check M-44) Step3->Step4 Step5 5. Workup Cold Aqueous Wash Step4->Step5

Figure 2: Self-validating workflow for room-temperature derivatization avoiding decarboxylation.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major byproduct peak at exactly M-44. What happened? A: M-44 is the classic mass signature for the loss of a carbon dioxide molecule (44 Da). Your reaction conditions were either too acidic, allowing protonation at the C3 position, or too hot, triggering thermal extrusion. You have inadvertently synthesized 7-Bromo-4-fluoro-1-methylindole.

Q: Can I synthesize the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride? A: It is highly discouraged. Refluxing with SOCl₂ generates HCl and requires heat. This combination perfectly satisfies the conditions for the hydrolytic decarboxylation pathway, leading to near-complete destruction of the starting material[1]. If an acid chloride is absolutely necessary, use oxalyl chloride with catalytic DMF in anhydrous DCM at 0 °C, and do not apply heat.

Q: I need to run a high-temperature Suzuki cross-coupling on the 7-bromo position. How do I protect the carboxylic acid from decarboxylating at 100 °C? A: Free indole-3-carboxylic acids will not survive cross-coupling temperatures[2]. You must mask the carboxylic acid by converting it to a stable ester (e.g., a methyl or benzyl ester) using mild, room-temperature conditions (e.g., alkyl halide and K₂CO₃ at 25 °C) prior to the cross-coupling step. The esterified form is significantly more stable against thermal extrusion. Post-coupling, carefully hydrolyze the ester using LiOH at room temperature.

References

  • Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. The Journal of Organic Chemistry (ACS).[Link]

  • Decarboxylative Aminomethylation of Indole-3-carboxylic Acids via Strain Release-Driven Ring Opening of 1,2-Oxazetidines. Organic Letters (ACS).[Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Taylor & Francis (Synthetic Communications).[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid

Welcome to the technical support center for 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and pract...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues encountered with this compound in aqueous media. Our goal is to equip you with the scientific understanding and validated protocols necessary to ensure the success and reproducibility of your experiments.

Understanding the Molecule: Physicochemical Properties

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid is a complex heterocyclic compound with structural features that inherently limit its aqueous solubility. The indole core, along with the bromo and fluoro substituents, contributes to its lipophilic nature. The primary determinant of its pH-dependent solubility is the carboxylic acid group.

While experimental data for this specific molecule is not widely published, we can infer its properties from its structure and from data on similar compounds. The carboxylic acid moiety is expected to have a pKa in the range of 3-5, similar to other indole-3-carboxylic acids. This means the molecule will exist predominantly in its neutral, less soluble form at acidic pH and will deprotonate to its more soluble anionic form at pH values above its pKa.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeImplication for Aqueous Solubility
pKa (Carboxylic Acid) 3.0 - 5.0The compound will be poorly soluble in acidic conditions (pH < pKa) and will show increased solubility in neutral to basic conditions (pH > pKa).
Aqueous Solubility (Intrinsic) LowThe neutral form of the molecule has limited solubility in water due to its lipophilic structure.
LogP HighThe high octanol-water partition coefficient indicates a preference for non-polar environments over aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid not dissolving in water or buffer?

A1: The limited aqueous solubility of this compound is due to its predominantly non-polar structure and its acidic nature. In its neutral form (at low pH), the molecule's crystal lattice energy and hydrophobicity prevent it from readily dissolving in water. To achieve significant aqueous solubility, it is necessary to deprotonate the carboxylic acid group by raising the pH of the solution.

Q2: I've tried dissolving the compound in a buffer at pH 7.4, but I'm still seeing precipitation. What's happening?

A2: While raising the pH will increase solubility, you may still encounter issues due to several factors:

  • Insufficient pH: The pH may not be high enough above the pKa to fully deprotonate the compound and achieve the desired concentration.

  • Slow Dissolution Kinetics: Even at a suitable pH, the dissolution process can be slow. Ensure adequate mixing and time for the compound to dissolve.

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with the deprotonated compound, this can lead to precipitation.

  • Concentration Limit: Every compound has a maximum solubility in a given solvent system, even under optimal conditions. You may be exceeding this limit.

Q3: Can I use organic solvents to prepare a stock solution?

A3: Yes, preparing a concentrated stock solution in a water-miscible organic solvent is a common and recommended practice. Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for this compound. However, be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as it can affect biological systems. It is crucial to keep the final organic solvent concentration as low as possible (typically below 1% and often below 0.1%) to avoid off-target effects.

Q4: Are there alternative methods to pH adjustment for improving solubility?

A4: Absolutely. Besides pH adjustment, you can employ co-solvents, surfactants, or cyclodextrins. Co-solvents like polyethylene glycol (PEG) can increase solubility by reducing the polarity of the aqueous medium. Surfactants can form micelles that encapsulate the hydrophobic compound, while cyclodextrins can form inclusion complexes to enhance solubility. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to address solubility challenges. The following decision-making workflow can help you select the most appropriate method for your needs.

G start Start: Undissolved Compound stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO)? start->stock_solution yes_stock Yes stock_solution->yes_stock  Recommended no_stock No stock_solution->no_stock  Not Recommended dilute_stock Dilute stock into aqueous media. Precipitation observed? yes_stock->dilute_stock direct_dissolution Direct Dissolution in Aqueous Media no_stock->direct_dissolution ph_adjustment pH Adjustment Protocol direct_dissolution->ph_adjustment yes_precipitate Yes dilute_stock->yes_precipitate no_precipitate No, problem solved. dilute_stock->no_precipitate yes_precipitate->ph_adjustment cosolvent Co-solvent/Surfactant Protocol ph_adjustment->cosolvent If pH adjustment is insufficient or not compatible with the experiment salt_formation Salt Formation Protocol cosolvent->salt_formation For long-term stability and higher concentrations G cluster_0 Solubilization Strategies pH pH Adjustment (> pKa) Soluble Soluble Compound (R-COO-) pH->Soluble Cosolvent Co-solvents (e.g., DMSO, PEG) Cosolvent->Soluble Salt Salt Formation (e.g., Na+, K+ salt) Salt->Soluble Compound Insoluble Compound (R-COOH) Compound->pH Deprotonation Compound->Cosolvent Reduces solvent polarity Compound->Salt Forms ionic species

Caption: Overview of solubilization strategies.

References

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology
  • Increase in Solubility of Poorly-Ionizable Pharmaceuticals by Salt Formation: A Case of Agomelatine Sulfonates | Crystal Growth & Design - ACS Publications. [Link]

  • Salt formation to improve drug solubility - PubMed. [Link]

  • Salt Formation to Improve Drug Solubility | Request PDF - ResearchGate. [Link]

  • Solubility Improvement of Benexate through Salt Form
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]

  • Solubilization techniques used for poorly w
  • pH and Solubility | AP Chemistry. [Link]

  • pH adjustment: Significance and symbolism. [Link]

  • How does pH affect solubility? - askIITians. [Link]

  • Salt formation. [Link]

  • The pKa Table Is Your Friend - Master Organic Chemistry. [Link]

Reference Data & Comparative Studies

Validation

Advanced Bioisosteric Replacement: Evaluating 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals In modern drug discovery, the carboxylic acid moiety is a double-edged sword. While it is essential for forming strong salt bridges wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

In modern drug discovery, the carboxylic acid moiety is a double-edged sword. While it is essential for forming strong salt bridges with basic target residues (e.g., arginine or lysine), its presence often introduces severe liabilities, including poor membrane permeability, efflux pump recognition, and rapid Phase II metabolism (glucuronidation).

To circumvent these issues, medicinal chemists employ bioisosteric replacement. This guide provides an in-depth comparative analysis of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid against traditional alternatives, detailing the mechanistic rationale behind its structural features and the experimental workflows required to validate its performance.

Mechanistic Rationale: The Anatomy of an Optimized Bioisostere

The transition from a simple benzoic acid to a heavily decorated indole scaffold is not arbitrary; every substitution is a calculated maneuver to optimize pharmacodynamics (PD) and pharmacokinetics (PK).

  • The Indole-3-Carboxylic Acid Core: Replacing a phenyl ring with an indole scaffold provides a larger, electron-rich π -system. This privileged structure enhances binding affinity in deep, hydrophobic pockets through superior π−π stacking and cation- π interactions 1. It has been successfully utilized in various therapeutic areas, including oncology and antihypertensive drug design [[2]]().

  • 1-Methyl Substitution (N-Methylation): Unsubstituted indoles possess a hydrogen bond donor (N-H) that increases the polar surface area (PSA) and incurs a desolvation penalty when crossing lipid bilayers. Methylation removes this donor, significantly improving passive membrane permeability and eliminating a primary site for N-glucuronidation.

  • 4-Fluoro Substitution: Fluorine is highly electronegative. Positioned at C4, its inductive electron-withdrawing effect stabilizes the adjacent C3-carboxylate anion, lowering the pKa​ of the carboxylic acid 3. This ensures the moiety remains fully ionized at physiological pH, maintaining critical salt-bridge interactions. Additionally, it blocks CYP450-mediated oxidation at the C4 soft spot.

  • 7-Bromo Substitution: Bromine introduces a highly directional non-covalent interaction known as "halogen bonding" . The anisotropic distribution of electron density creates a positively charged " σ -hole" on the bromine atom, which acts as a potent Lewis acid to engage electron-donating backbone carbonyls in the target protein 4. Furthermore, the bulky bromine atom sterically shields the C7 position from metabolic degradation.

Logic A Benzoic Acid (Classic Bioisostere) B 1H-Indole-3-carboxylic acid (Enhanced pi-stacking) A->B Scaffold Morphing C 7-Br-4-F-1-Me-Indole (Optimized Scaffold) B->C Halogenation & Methylation

Figure 1: Logical progression of bioisosteric replacement towards the optimized indole scaffold.

Quantitative Data Comparison

To objectively evaluate the performance of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid [[5]](), we compare its physicochemical and representative in vitro ADME parameters against baseline alternatives.

Table 1: Physicochemical and Pharmacokinetic Profiling

Compound ScaffoldMW ( g/mol )Calc. pKa​ cLogPPAMPA Papp​ ( 10−6 cm/s)HLM t1/2​ (min)
Benzoic Acid 122.124.201.8712.5 (High)25 (Moderate)
1H-Indole-3-carboxylic acid 161.164.702.104.2 (Low)<15 (Low)
7-Br-4-F-1-Me-Indole-3-carboxylic acid 272.073.903.4518.4 (High)>120 (High)

Data Interpretation: The halogenated, methylated indole demonstrates a superior half-life in human liver microsomes (HLM) due to the blocking of metabolic soft spots. Despite the increased molecular weight, the masking of the N-H donor and the lipophilicity contributed by the halogens result in excellent passive permeability.

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of these bioisosteres must rely on a self-validating experimental system. Below are the step-by-step methodologies used to generate the comparative data.

Workflow S1 Compound Synthesis & LC-MS/NMR QC (>95%) S2 SPR Binding Assay (Target Affinity & Kinetics) S1->S2 S3 PAMPA Assay (Passive Permeability) S1->S3 S4 HLM Stability Assay (CYP450 Resistance) S1->S4 S5 Lead Candidate Selection S2->S5 S3->S5 S4->S5

Figure 2: Multiparametric experimental workflow for validating bioisosteric performance.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Quantify the binding affinity ( KD​ ) and confirm the energetic contribution of the bromine σ -hole.

  • Sensor Chip Preparation: Immobilize the purified target protein (e.g., a kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a density of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the indole bioisostere (ranging from 0.1 nM to 1000 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Data Acquisition: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Self-Validation & Analysis: Include a known high-affinity binder as a positive control. Subtract the reference cell signal and zero-concentration blank. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive transcellular permeability driven by the N-methyl and halogen modifications.

  • Plate Preparation: Coat the filter membrane of a 96-well donor plate with a 1% solution of lecithin in dodecane to create an artificial lipid bilayer.

  • Incubation: Add 150 µL of the test compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation: Run Verapamil (high permeability) and Atenolol (low permeability) concurrently. Calculate the apparent permeability ( Papp​ ) using the standard steady-state equation.

Protocol C: Human Liver Microsome (HLM) Stability

Objective: Verify the steric shielding effect of the C7-Bromo and C4-Fluoro groups against CYP450 oxidation.

  • Reaction Setup: Prepare a 1 mL incubation mixture containing 1 µM test compound, 0.5 mg/mL pooled human liver microsomes, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis & Self-Validation: Centrifuge the samples to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). Include Verapamil as a rapid-clearance control.

Conclusion

The transition from basic carboxylic acids to highly functionalized heterocycles like 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid represents a masterclass in rational drug design. By systematically addressing metabolic soft spots with fluorine, enhancing permeability via N-methylation, and exploiting the unique quantum mechanical properties of bromine's σ -hole, researchers can dramatically improve both the target affinity and the pharmacokinetic survivability of their lead compounds.

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship (SAR) of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic Acid Analogues as Potent Tankyrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in oncology, the targeting of specific cellular signaling pathways has become a paramount strategy....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the targeting of specific cellular signaling pathways has become a paramount strategy. The Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers. A key enzymatic family that modulates this pathway is the tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) superfamily. Inhibition of tankyrase activity has emerged as a promising therapeutic approach to downregulate Wnt/β-catenin signaling in cancer cells.

This guide provides an in-depth analysis of the structural activity relationships (SAR) of a novel class of potential tankyrase inhibitors: analogues of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid . While direct, comprehensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from related indole-based compounds and established tankyrase inhibitors to provide a predictive framework for optimizing this promising chemical series.

The Central Role of Tankyrase in Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is tightly controlled by a "destruction complex" that targets β-catenin for proteasomal degradation, keeping its cytoplasmic levels low. A crucial component of this complex is the scaffold protein Axin. Tankyrases (TNKS1 and TNKS2) poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for ubiquitination and subsequent degradation. This destabilization of the destruction complex leads to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and survival.

Small molecule inhibitors of tankyrases block the PARsylation of Axin, leading to its stabilization and the subsequent degradation of β-catenin. This effectively shuts down the aberrant Wnt signaling observed in many cancer types, particularly those with mutations in the APC gene.

Wnt_Pathway cluster_without_wnt Wnt OFF cluster_with_wnt Wnt ON cluster_nucleus Wnt ON cluster_inhibitor Wnt OFF (with Tankyrase Inhibitor) Axin Axin GSK3b GSK3β Axin->GSK3b PAR PAR APC APC APC->GSK3b bCatenin_p p-β-catenin GSK3b->bCatenin_p Phosphorylation CK1 CK1 CK1->bCatenin_p Proteasome Proteasome bCatenin_p->Proteasome Degradation TNKS Tankyrase TNKS->Axin PARsylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Dishevelled->Axin Inhibition bCatenin β-catenin Nucleus Nucleus bCatenin->Nucleus TCF TCF/LEF TargetGenes Target Gene Transcription TCF->TargetGenes bCatenin_n β-catenin bCatenin_n->TCF Inhibitor 7-Bromo-4-fluoro-1-methyl- 1H-indole-3-carboxylic acid (Analogue) TNKS_inhibited Tankyrase Inhibitor->TNKS_inhibited Inhibition Axin_stable Axin (stabilized) TNKS_inhibited->Axin_stable No PARsylation Axin_stable->bCatenin_p Promotes Degradation Tankyrase_Assay Start Immobilize Histones on 96-well plate Add_Enzyme Add Tankyrase Enzyme and Inhibitor Analogues Start->Add_Enzyme Add_NAD Initiate Reaction with NAD+ Add_Enzyme->Add_NAD Wash1 Wash Add_NAD->Wash1 Add_Anti_PAR Add Anti-PAR Antibody Wash1->Add_Anti_PAR Wash2 Wash Add_Anti_PAR->Wash2 Add_Secondary Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary Wash3 Wash Add_Secondary->Wash3 Add_Substrate Add Chemiluminescent HRP Substrate Wash3->Add_Substrate Read Measure Luminescence Add_Substrate->Read

Caption: Workflow for the chemiluminescent tankyrase inhibition assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.

  • Compound Addition: Add serial dilutions of the 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid analogues to the wells. Include a known inhibitor (e.g., XAV939) as a positive control and DMSO as a negative control.

  • Enzyme Addition: Add recombinant human Tankyrase 1 or Tankyrase 2 enzyme to each well.

  • Reaction Initiation: Start the PARsylation reaction by adding β-NAD+. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody against PAR and incubate for 1 hour.

    • Wash and add an HRP-conjugated secondary antibody, incubating for another hour.

    • Wash and add a chemiluminescent HRP substrate.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Cellular Wnt/β-catenin Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay measures the transcriptional activity of β-catenin in living cells.

Workflow:

Wnt_Reporter_Assay Start Transfect cells with TOP/FOP Flash plasmids Add_Compound Treat cells with Inhibitor Analogues Start->Add_Compound Stimulate Stimulate with Wnt3a (or use APC-mutant cells) Add_Compound->Stimulate Lyse Lyse cells Stimulate->Lyse Add_Luciferin Add Luciferin Substrate Lyse->Add_Luciferin Read Measure Luciferase Activity Add_Luciferin->Read

Caption: Workflow for the TOP/FOP Flash reporter assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or an APC-mutant colorectal cancer cell line like SW480) and transfect with TOP-Flash (containing TCF/LEF binding sites driving luciferase expression) or FOP-Flash (mutated binding sites, as a negative control) reporter plasmids. A co-transfection with a Renilla luciferase plasmid is recommended for normalization.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the indole-3-carboxylic acid analogues.

  • Wnt Pathway Activation: If using a non-mutant cell line, stimulate the Wnt pathway with purified Wnt3a ligand or Wnt3a-conditioned media.

  • Lysis and Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOP-Flash luciferase activity to the FOP-Flash and Renilla activities. Calculate the dose-dependent inhibition of Wnt signaling and determine the IC₅₀ values for each analogue.

Conclusion and Future Directions

The 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid scaffold represents a promising starting point for the development of novel tankyrase inhibitors. The predicted SAR suggests that systematic modifications at the N1, C3, C4, and C7 positions will be crucial for optimizing the potency and drug-like properties of this series. By employing the detailed experimental protocols outlined in this guide, researchers can efficiently evaluate the synthesized analogues and build a comprehensive SAR dataset.

Future work should focus on obtaining co-crystal structures of lead compounds with Tankyrase 1 or 2 to validate the predicted binding modes and guide further rational design. Furthermore, promising compounds should be profiled for their pharmacokinetic properties to assess their potential for in vivo efficacy. The insights gained from these studies will be instrumental in advancing this novel class of indole-3-carboxylic acid derivatives towards clinical development as next-generation anticancer therapeutics targeting the Wnt/β-catenin signaling pathway.

References

  • Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling.
  • Narwal, M., et al. (2013). Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity. Journal of medicinal chemistry, 56(10), 3997-4009.
  • Voronkov, A., et al. (2013). Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of medicinal chemistry, 56(7), 3012-3023.
  • Johannes, J. W., et al. (2015). Discovery of novel spiroindoline derivatives as selective tankyrase inhibitors. Journal of medicinal chemistry, 58(7), 3123-3136.
  • Lau, T., et al. (2013). A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth. Cancer research, 73(10), 3132-3144.
  • Shultz, M. D. (2013). Tankyrase inhibitors: a new class of drugs with potential for broad application in cancer. Current opinion in drug discovery & development, 16(4), 435-442.
  • Thorne, C. A., et al. (2010). A new role for tankyrases in axis induction. Developmental cell, 18(3), 337-338.
  • Waaler, J., et al. (2012). A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in vivo. Cancer research, 72(11), 2822-2832.
  • Waaler, J., et al. (2011). Novel roles of tankyrases in telomere maintenance and Wnt signaling. Current pharmaceutical design, 17(29), 3176-3185.
  • Chen, B., et al. (2009). Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer.
  • Interchim. (n.d.). Tankyrase 1 Inhibitor Assay Protocol. Retrieved from [Link]

  • Trevigen. (n.d.). HT PARP in vivo Pharmacodynamic Assay II. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid. The protocols outlined below...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid. The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Hazard Profile and Causality

Based on analogue data, 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid is presumed to be:

  • Harmful if swallowed.

  • A skin irritant.

  • A serious eye irritant.

  • A potential respiratory tract irritant.

The rationale for these anticipated hazards lies in the chemical's structure. Halogenated organic compounds can be reactive and may cause irritation to skin and mucous membranes upon contact.[3][4] If ingested or inhaled, they can potentially exhibit systemic toxicity.

Table 1: Hazard Summary of Structural Analogues

CompoundCAS NumberKnown Hazards
7-Bromo-1H-indole-3-carboxylic acid86153-25-5Skin Irritation, Eye Irritation, Respiratory Irritation
7-Fluoro-4-methyl-1H-indole-2-carboxylic acid383132-49-8Harmful if swallowed, Skin Irritation, Eye Irritation, Respiratory Irritation
7-Bromo-3-methyl-1H-indole86915-22-2Harmful if swallowed, Skin Irritation, Eye Irritation, Respiratory Irritation

Personal Protective Equipment (PPE): A Self-Validating System

A multi-layered PPE approach is crucial to prevent exposure through inhalation, ingestion, or skin contact.[5][6][7] The following PPE is mandatory when handling 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid.

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes and dust.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

  • Protective Clothing: A laboratory coat is required to protect against skin contact.[5][6] For procedures with a higher risk of contamination, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[8] If a fume hood is not available, a respirator with an appropriate particulate filter should be used.

Diagram 1: PPE Selection Logic

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Compound 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid Hazards Skin Irritant Eye Irritant Respiratory Irritant Harmful if Swallowed Compound->Hazards Goggles Chemical Safety Goggles Hazards->Goggles Eye Irritant Gloves Nitrile/Neoprene Gloves Hazards->Gloves Skin Irritant LabCoat Laboratory Coat Hazards->LabCoat Skin Irritant FumeHood Chemical Fume Hood Hazards->FumeHood Respiratory Irritant

Caption: PPE selection based on the assessed hazards of the compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and environmental protection.

3.1. Experimental Protocol: Step-by-Step Handling

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for solid transfers and ensure the container is opened and closed within the hood.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Perform all reactions in a closed or contained system within the fume hood.

  • Post-Reaction: After the reaction is complete, any work-up procedures should also be carried out in the fume hood.

  • Decontamination: Clean all glassware and equipment that has come into contact with the compound thoroughly.

Diagram 2: Safe Handling Workflow

Handling_Workflow Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Step 1 End End Prepare_Hood Prepare Fume Hood Don_PPE->Prepare_Hood Step 2 Weigh_Transfer Weigh and Transfer in Hood Prepare_Hood->Weigh_Transfer Step 3 Perform_Experiment Conduct Experiment in Hood Weigh_Transfer->Perform_Experiment Step 4 Decontaminate Decontaminate Equipment Perform_Experiment->Decontaminate Step 5 Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Step 6 Doff_PPE Doff PPE and Wash Hands Dispose_Waste->Doff_PPE Step 7 Doff_PPE->End

Caption: Step-by-step workflow for the safe handling of the compound.

3.2. Disposal Plan

As a halogenated organic compound, 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid must be disposed of as hazardous waste.[3][9][10]

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container for halogenated solid waste.[10]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated waste streams.[3]

  • Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for hazardous waste disposal.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • BLDpharm. (n.d.). 1360891-51-5|7-Bromo-4-fluoro-1H-indole-3-carboxylic acid.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Axis Insurance. (2021, March 29). 8 Safety Precautions for Handling Toxic Chemicals During Manufacturing.
  • Hazchem Safety. (n.d.). Chemical Handling Safety & PPE Requirements.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Oakwood Chemical. (n.d.). 7-Bromo-1H-indole-3-carboxylic acid.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • NextSDS. (n.d.). 7-BROMO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER.
  • Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from Ministry for the Environment website.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste.
  • Spectrum Chemical. (2017, August 23). SAFETY DATA SHEET.
  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
  • GenScript. (2025, March 19). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 7-Fluoro-4-methyl-1H-indole-2-carboxylic acid.
  • BLDpharm. (n.d.). Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid
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